molecular formula C26H24N2O5S B2654875 2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866814-06-4

2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2654875
CAS RN: 866814-06-4
M. Wt: 476.55
InChI Key: ZAUZNQDNVLZTMS-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

The structural aspects of isoquinoline derivatives, closely related to 2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide, have been studied for their unique physical properties. These compounds have been found to form gels and crystalline solids upon treatment with various acids. They also show notable changes in fluorescence emission, which is influenced by their interaction with other compounds and their protonated states (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Molecular Docking

Another study focused on the synthesis of compounds structurally similar to the subject compound. These compounds were synthesized using both conventional and microwave-assisted protocols. Their inhibitory activities against various enzymes were examined, providing insight into their potential therapeutic applications. Molecular docking studies were also performed to understand their interaction with targeted enzymes (Virk et al., 2018).

Fluorescence Studies

Research into compounds similar to 2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has shown interesting fluorescence characteristics. These compounds, when forming complexes with Zn(II), exhibit bathochromic shifts in their ultraviolet/visible spectra. This indicates potential applications in fluorescence-based detection and analysis methods (Kimber et al., 2003).

Antimicrobial Activity

Quinazolinone derivatives, which share structural similarities with the subject compound, have been synthesized and evaluated for their antimicrobial activities. These studies provide an understanding of the potential antibacterial and antifungal applications of such compounds (Habib, Hassan, & El‐Mekabaty, 2013).

Enzyme Inhibition and Antitumor Activity

Similar compounds have been synthesized and tested for cytostatic activity in vitro, demonstrating potential in cancer therapy. Such studies contribute to understanding how structurally similar compounds might interact with cellular processes and potentially inhibit tumor growth (Ambros, Angerer, & Wiegrebe, 1988).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-8-13-23-21(14-17)26(30)24(34(31,32)20-11-9-19(33-3)10-12-20)15-28(23)16-25(29)27-22-7-5-4-6-18(22)2/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUZNQDNVLZTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

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